

# Recoflavone (DA-6034) Application Notes

**Author:** Smolecule Technical Support Team. **Date:** February 2026

## Compound Focus: Recoflavone

CAS No.: 203191-10-0

Cat. No.: S541159

Get Quote

**1. Compound Profile** **Recoflavone** is a semi-synthetic flavonoid derivative derived from eupatilin [1]. It is classified as a small molecule with investigational status and has been used in clinical trials studying conditions such as **Dry Eye Syndrome and Acute/Chronic Gastritis** [2]. The table below summarizes its core chemical and target information.

- **Chemical Structure:** 7-carboxymethoxy-3',4',5-trimethoxy flavone [1]
- **Molecular Formula:** C<sub>20</sub>H<sub>18</sub>O<sub>8</sub> [2]
- **Average Mass:** 386.356 Da [2]
- **DrugBank Accession Number:** DB12058 [2]

Table 1: Key Molecular and Pharmacological Data for **Recoflavone**

| Property              | Description                                                          |
|-----------------------|----------------------------------------------------------------------|
| Generic Name          | Recoflavone [2]                                                      |
| Modality              | Small Molecule [2]                                                   |
| Primary Mechanism     | Modulation of NF-κB pathway [2] [1]                                  |
| Key Molecular Targets | IKK-γ, Hsp90, Transcription factor p65, Proto-oncogene c-Rel [2] [1] |
| Associated Conditions | Dry Eye Syndrome, Gastritis (Acute & Chronic) [2]                    |

**2. Mechanism of Action and Signaling Pathway** **Recoflavone** exhibits its anti-inflammatory effects primarily by inhibiting the **Nuclear Factor-kappa B (NF- $\kappa$ B) signaling pathway** [1]. This pathway is a critical regulator of immune responses, inflammation, and cell survival, and its dysregulation is implicated in various diseases.

The diagram below illustrates the proposed mechanism by which **Recoflavone** acts in a model of *H. pylori*-infected gastric epithelial cells. It promotes the dissociation of the Hsp90-IKK complex, leading to the suppression of the entire NF- $\kappa$ B activation cascade [1].



[Click to download full resolution via product page](#)

Diagram 1: Mechanism of **Recoflavone** in Inhibiting NF- $\kappa$ B Activation. **Recoflavone** promotes the dissociation of the Hsp90-IKK complex, a critical step for IKK activation, thereby preventing the downstream NF- $\kappa$ B signaling cascade and subsequent pro-inflammatory gene expression [1].

## Proposed Experimental Protocols

The following protocols are suggested for *in vitro* investigation of **Recoflavone**'s mechanisms, based on the methodologies cited in the literature.

### Protocol 1: Assessing NF- $\kappa$ B Pathway Inhibition in Gastric Epithelial Cells

#### • 1.1 Cell Culture and Treatment

- **Cell Line:** MKN-45 human gastric epithelial cell line [1].
- **Culture Conditions:** Maintain cells in appropriate medium (e.g., RPMI-1640 with 10% FBS) at 37°C in 5% CO<sub>2</sub>.
- **Pre-treatment:** Serum-starve cells for 24 hours prior to experimentation. Pre-treat cells with **Recoflavone** (e.g., 10-100  $\mu$ M) or vehicle control for 2 hours [1].
- **Stimulation:** Infect cells with *H. pylori* at a defined Multiplicity of Infection (MOI) for 6-24 hours to induce inflammation [1].

#### • 1.2 Analysis of NF- $\kappa$ B Activation

- **Electrophoretic Mobility Shift Assay (EMSA):**
  - **Objective:** To measure NF- $\kappa$ B DNA-binding activity in nuclear extracts.
  - **Method:** Prepare nuclear extracts from treated cells. Incubate extracts with <sup>32</sup>P-end-labeled oligonucleotide containing an NF- $\kappa$ B consensus sequence. Resolve protein-DNA complexes on a native polyacrylamide gel and visualize via autoradiography [1].
- **Enzyme-Linked Immunosorbent Assay (ELISA):**
  - **Objective:** To quantify the secretion of NF- $\kappa$ B-dependent cytokines.
  - **Method:** Collect cell culture supernatants. Use commercial ELISA kits to measure levels of Interleukin-8 (IL-8) and Monocyte Chemoattractant Protein-1 (MCP-1) [1].

#### • 1.3 Analysis of IKK-Hsp90 Complex Association

- **Co-Immunoprecipitation (Co-IP) and Western Blot:**
  - **Objective:** To evaluate the physical interaction between Hsp90 and IKK subunits.
  - **Method:** Lyse treated cells in a mild lysis buffer. Immunoprecipitate IKK- $\gamma$  or Hsp90 from the lysates using specific antibodies. Analyze the immunoprecipitates by Western

blotting, probing for the other partner protein (e.g., blot for Hsp90 in IKK- $\gamma$  IPs, and vice versa) [1].

## Protocol 2: General In Vitro Screening for Anti-inflammatory Activity

### • 2.1 Cell Viability Assay

- **Objective:** To ensure observed effects are not due to cytotoxicity.
- **Method:** Treat cells with a range of **Recoflavone** concentrations (e.g., 1-200  $\mu$ M) for 24 hours. Assess cell viability using MTT or WST-1 assays.

### • 2.2 Protein Extraction and Western Blot Analysis

- **Objective:** To examine key proteins in the NF- $\kappa$ B pathway.
- **Lysis:** Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.
- **Targets:** Resolve proteins by SDS-PAGE and transfer to a PVDF membrane. Probe with primary antibodies against:
  - Phospho-I $\kappa$ B $\alpha$  (Ser32/36)
  - Total I $\kappa$ B $\alpha$
  - Phospho-NF- $\kappa$ B p65 (Ser536)
  - Total NF- $\kappa$ B p65
  - $\beta$ -Actin (loading control)

The anticipated results from these protocols would show that **Recoflavone** pre-treatment reduces *H. pylori*-induced NF- $\kappa$ B DNA-binding activity, decreases secretion of IL-8 and MCP-1, and promotes the dissociation of the Hsp90-IKK complex, without affecting cell viability at therapeutic concentrations [1].

## Conclusion

**Recoflavone** (DA-6034) represents a promising investigational agent with a well-defined mechanism targeting the NF- $\kappa$ B pathway. The provided application notes and detailed protocols offer a foundation for researchers to validate and explore its anti-inflammatory efficacy in preclinical models. Future work should focus on translating these mechanistic insights into optimized clinical trial designs, potentially incorporating modern approaches like adaptive trials, to efficiently evaluate its therapeutic potential in humans.

**Need Custom Synthesis?**

Email: [info@smolecule.com](mailto:info@smolecule.com) or [Request Quote Online](#).

## References

1. A mechanism for the action of the compound DA-6034 ... [pubmed.ncbi.nlm.nih.gov]

2. Recoflavone: Uses, Interactions, Mechanism of Action [go.drugbank.com]

To cite this document: Smolecule. [Recoflavone (DA-6034) Application Notes]. Smolecule, [2026].

[Online PDF]. Available at: [<https://www.smolecule.com/products/b541159#recoflavone-clinical-trial-design>]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

### Contact

**Address:** Ontario, CA 91761, United States

**Phone:** (512) 262-9938

**Email:** [info@smolecule.com](mailto:info@smolecule.com)

**Web:** [www.smolecule.com](http://www.smolecule.com)